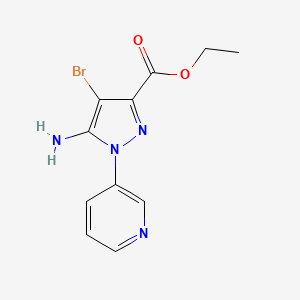![molecular formula C12H8ClN5O2 B12065958 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine CAS No. 289651-65-6](/img/structure/B12065958.png)
7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- is a heterocyclic compound that contains nitrogen atoms in its ring structure This compound is part of the pyridazine and triazine family, which are known for their diverse pharmacological activities
Métodos De Preparación
The synthesis of 4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic ring system. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- include other pyridazine and triazine derivatives. These compounds share the core heterocyclic structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. Examples include:
Pyridazine derivatives: Known for their antimicrobial and anticancer properties.
Propiedades
Número CAS |
289651-65-6 |
|---|---|
Fórmula molecular |
C12H8ClN5O2 |
Peso molecular |
289.68 g/mol |
Nombre IUPAC |
7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-4-5-12-15-14-10(7-17(12)16-11)8-2-1-3-9(6-8)18(19)20/h1-6H,7H2 |
Clave InChI |
ILQJWCQSOXBJSG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN=C2N1N=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)








![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)
![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)


